molecular formula C5H9ClO B1354347 1-Chloro-2-methyl-3-buten-2-ol CAS No. 7437-62-9

1-Chloro-2-methyl-3-buten-2-ol

Cat. No.: B1354347
CAS No.: 7437-62-9
M. Wt: 120.58 g/mol
InChI Key: VUQIEMOGCCDRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-methyl-3-buten-2-ol is an organic compound with the molecular formula C5H9ClO It is a chlorinated alcohol that features both an allylic chloride and a tertiary alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-3-buten-2-ol can be synthesized through the chlorination of 2-methyl-3-buten-2-ol. This reaction typically involves the use of hydrochloric acid (HCl) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of isoprene as a starting material. The isoprene undergoes a chlorination reaction in the presence of a catalyst, such as copper(I) chloride, under specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-3-buten-2-ol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different alcohols.

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: 2-methyl-3-buten-2-ol and other alcohols.

    Oxidation: 2-methyl-3-buten-2-one.

    Reduction: 2-methyl-3-butene.

Scientific Research Applications

1-Chloro-2-methyl-3-buten-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds and alcohols.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-chloro-2-methyl-3-buten-2-ol involves its reactivity as both an electrophile and a nucleophile. The chlorine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. The compound’s reactivity is influenced by the presence of the allylic chloride and tertiary alcohol functional groups, which can stabilize reaction intermediates .

Comparison with Similar Compounds

    2-Methyl-3-buten-2-ol: A similar compound with a hydroxyl group instead of a chlorine atom.

    1-Chloro-3-methyl-2-butene: Another chlorinated compound with a different position of the chlorine atom.

Uniqueness: 1-Chloro-2-methyl-3-buten-2-ol is unique due to the presence of both an allylic chloride and a tertiary alcohol functional group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-2-methylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQIEMOGCCDRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472714
Record name 1-chloro-2-methyl-3-buten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7437-62-9
Record name 1-Chloro-2-methyl-3-buten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7437-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-chloro-2-methyl-3-buten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-methyl-3-buten-2-ol
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-methyl-3-buten-2-ol
Reactant of Route 3
1-Chloro-2-methyl-3-buten-2-ol
Reactant of Route 4
1-Chloro-2-methyl-3-buten-2-ol
Reactant of Route 5
1-Chloro-2-methyl-3-buten-2-ol
Reactant of Route 6
1-Chloro-2-methyl-3-buten-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.